2,2'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid
Overview
Description
2,2’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid is a chemical compound with the linear formula C13H10O4 . It is a solid substance . This compound is part of a class of organic compounds known as hydroxybenzoic acid derivatives, which are compounds containing a hydroxybenzoic acid (or a derivative), characterized by a benzene ring bearing a carboxyl and a hydroxyl group .
Synthesis Analysis
The synthesis of compounds based on the 2,2’-dihydroxy-1,1’-biaryl structure, such as 2,2’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid, has been reported in the literature . These compounds can be readily converted into further derivatives, including examples containing fluorescent groups with potential for use as labeling reagents .Molecular Structure Analysis
The molecular structure of 2,2’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid can be represented by the InChI string:InChI=1S/C13H10O4/c14-11-7-2-1-4-8(11)9-5-3-6-10(12(9)15)13(16)17/h1-7,14-15H,(H,16,17)
. The molecular weight of this compound is 242.2268 .
Scientific Research Applications
Coordination Polymers and Catalytic Properties
- Biphenyl-dicarboxylate linkers, including 2,2'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid derivatives, have been utilized in the synthesis of coordination polymers with varied structures, exhibiting interesting catalytic properties. For instance, a Zn(II)-based coordination polymer showed effectiveness as a recyclable heterogeneous catalyst in the Henry reaction, demonstrating the compound's potential in catalytic applications (Cheng et al., 2022).
Synthesis and Characterization of Polymeric Materials
- Novel aromatic poly(amide-imide)s have been synthesized using derivatives of 2,2'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid, showing excellent thermal stability and solubility in polar aprotic solvents. This indicates the compound's relevance in creating advanced polymeric materials (Banihashemi & Behniafar, 2003).
Molecular Synthesis and Resolution
- The compound has been used in efficient resolution processes for certain derivatives, indicating its utility in specific molecular synthesis and resolution techniques (Tanaka et al., 2009).
Hemolytic Properties of Derivatives
- Research into the hemolytic properties of 4,4'-dihydroxybiphenyl derivatives, closely related to 2,2'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid, has shown no significant hemolysis, which is crucial for biomedical applications (Zanoza et al., 2016).
Magnetic and Luminescent Properties
- Studies have explored the magnetic properties of derivatives, revealing insights into their potential application in materials science, particularly in areas related to magnetism and luminescence (Field & Lahti, 2003).
Structural and Thermal Characteristics
- The compound has been used to synthesize novel disubstituted biphenyl derivatives with significant thermal stability, demonstrating its role in the development of thermally stable materials (Sienkiewicz-Gromiuk et al., 2014).
properties
IUPAC Name |
4-(4-carboxy-2-hydroxyphenyl)-3-hydroxybenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O6/c15-11-5-7(13(17)18)1-3-9(11)10-4-2-8(14(19)20)6-12(10)16/h1-6,15-16H,(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWDKBHAUIZWAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)O)C2=C(C=C(C=C2)C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301219964 | |
Record name | 2,2′-Dihydroxy[1,1′-biphenyl]-4,4′-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301219964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid | |
CAS RN |
41738-72-1 | |
Record name | 2,2′-Dihydroxy[1,1′-biphenyl]-4,4′-dicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41738-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2′-Dihydroxy[1,1′-biphenyl]-4,4′-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301219964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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